Product packaging for Allylfluorescein(Cat. No.:CAS No. 82391-10-4)

Allylfluorescein

Cat. No.: B1220578
CAS No.: 82391-10-4
M. Wt: 372.4 g/mol
InChI Key: OBFQUSYTAIJWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allylfluorescein (CAS 82391-10-4) is a specialized xanthene derivative with a molecular formula of C₂₃H₁₆O₅ and a molecular weight of 372.38 g/mol . As a functionalized fluorescein dye, it serves as a valuable scaffold in the development of advanced molecular probes and chemosensors . Researchers utilize its core structure, which features unique "open-close" spirolactam dynamics, to create signaling systems that are highly sensitive to specific chemical environments or the presence of target analytes . The allyl group provides a reactive handle for further chemical modifications, enabling conjugation to other molecules, nanoparticles, or biomolecules for various sensing and bio-imaging applications . This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16O5 B1220578 Allylfluorescein CAS No. 82391-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82391-10-4

Molecular Formula

C23H16O5

Molecular Weight

372.4 g/mol

IUPAC Name

3',6'-dihydroxy-7-prop-2-enylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C23H16O5/c1-2-4-13-5-3-6-18-21(13)22(26)28-23(18)16-9-7-14(24)11-19(16)27-20-12-15(25)8-10-17(20)23/h2-3,5-12,24-25H,1,4H2

InChI Key

OBFQUSYTAIJWAB-UHFFFAOYSA-N

SMILES

C=CCC1=C2C(=CC=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Canonical SMILES

C=CCC1=C2C(=CC=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Synonyms

2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline
5-Br-PSAA

Origin of Product

United States

Synthetic Methodologies for Allylfluorescein and Its Analogues

Foundational Synthetic Routes to Allylfluorescein Ethers

The initial methods for creating this compound ethers were based on established organic chemistry reactions, primarily focusing on the modification of the core fluorescein (B123965) structure.

The primary conventional method for synthesizing this compound ethers is through the direct alkylation of the fluorescein molecule. This strategy targets the two phenolic hydroxyl groups on the xanthene portion of fluorescein. The reaction typically involves treating fluorescein with an allyl halide, such as allyl bromide, in the presence of a base.

However, this approach is fraught with challenges. Fluorescein exists in an equilibrium between a highly fluorescent "open" quinoid form and a non-fluorescent "closed" lactone form. acs.org The alkylation of the phenolic oxygens locks the molecule into the non-fluorescent lactone structure. acs.orgnih.gov A significant complication in this synthesis is the competing reactivity of the carboxyl group on the pendant phenyl ring. nih.gov This often leads to the formation of a fluorescent ether-ester byproduct, where one phenolic group is alkylated and the carboxylic acid is esterified. acs.orgacs.org Achieving selective O-alkylation to produce the desired non-fluorescent diether can be notoriously difficult, with reactions often yielding the ether-ester as the main product. acs.orgacs.org

To circumvent this issue, a common strategy involves the use of reduced fluorescein intermediates, such as dihydrofluorescein. nih.gov In this method, the dihydrofluorescein is first alkylated, and a subsequent oxidation step restores the fluorescein core, yielding the desired diether product with a free carboxyl group available for further conjugation. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

More recent synthetic advancements have focused on increasing reaction speed, yield, and selectivity, as well as enabling the creation of highly specific functional probes.

Microwave-assisted synthesis has emerged as a powerful tool for preparing this compound analogues. This technique utilizes microwave irradiation to heat the reaction mixture, which offers significant advantages over conventional heating methods. mdpi.comillinois.edu The "inside-out" heating is more uniform and targeted, leading to a rapid increase in temperature and dramatically reduced reaction times. mdpi.comresearchgate.net

Research comparing the synthesis of di-O-alkylated fluorescein derivatives via conventional heating versus microwave irradiation found that the microwave-assisted method significantly shortened reaction times and increased efficiency. researchgate.net This rapid, controlled heating can lead to higher product yields and cleaner reactions with fewer side products. researchgate.netmdpi.com The solvent-free application of microwave energy, sometimes combined with techniques like ball-milling, further enhances the efficiency and environmental friendliness of the synthesis of fluorescein derivatives. researchgate.net

Table 1: Comparison of Synthesis Methods for this compound Ethers

Method Key Features Advantages Disadvantages Citations
Conventional Alkylation Reaction of fluorescein with an allyl halide and base. Simple reagents. Low selectivity, formation of ether-ester byproducts, often requires protection/deprotection steps. acs.orgnih.govacs.org
One-Pot Synthesis Multiple reaction steps are performed in a single vessel. Increased efficiency, reduced waste and reaction time. Requires compatible reaction conditions for all steps. sci-hub.storganic-chemistry.orgrsc.org
Microwave-Assisted Synthesis Uses microwave irradiation for rapid, volumetric heating. Drastically reduced reaction times, increased yields, cleaner reactions. Requires specialized microwave reactor equipment. mdpi.comresearchgate.netresearchgate.net

Achieving selective functionalization is crucial for creating precisely tailored this compound derivatives. The challenge lies in directing the allyl conjugation to a specific position on either the xanthene or the benzene (B151609) portion of the molecule.

As previously mentioned, selective alkylation of the two phenolic hydroxyl groups on the xanthene moiety is difficult due to the competing reactivity of the carboxylic acid group. acs.orgnih.govacs.org The use of reduced dihydrofluorescein intermediates is an effective strategy to achieve selective dialkylation on the xanthene core. nih.gov

Functionalization of the benzene moiety (the phthalic acid residue) typically requires a different approach. This is often accomplished by modifying the starting materials before the fluorescein core is even synthesized. The foundational synthesis of fluorescein involves a Friedel-Crafts acylation between resorcinol (B1680541) and phthalic anhydride (B1165640). nih.gov By using a substituted or functionalized phthalic anhydride from the outset, specific chemical groups can be incorporated into the benzene ring of the final fluorescein product. These pre-installed functional groups can then be used as handles for subsequent allyl conjugation.

A significant application of these synthetic methodologies is the creation of fluorescent probes. This compound ethers have been successfully designed and prepared as highly selective and sensitive probes for detecting carbon monoxide (CO) in living cells. acs.orgnih.gov

The design of these probes utilizes the allyl ether as a specific reaction site. acs.orgnih.gov In its native state, the this compound ether is "caged" in the non-fluorescent lactone form. The detection mechanism is based on a palladium-mediated reaction. In the presence of a palladium catalyst (e.g., PdCl₂) and carbon monoxide, the allyl group is cleaved from the fluorescein core. acs.orgacs.org This cleavage uncages the molecule, restoring the highly fluorescent quinoid structure and resulting in a distinct colorimetric change and a remarkable "turn-on" fluorescence signal. acs.orgnih.gov

The synthesis of these probes involves the preparation of the allyl fluorescein ethers, and during this process, ether-ester compounds can also be isolated as side products. doi.org These probes have demonstrated good stability and water solubility, and their ability to detect CO at low concentrations makes them valuable tools for biological imaging. acs.orgnih.gov

Table 2: Examples of this compound-Based Probes

Probe Name Target Analyte Principle of Detection Signal Change Citations
Allyl Fluorescein Ether 1 (Probe 1) Carbon Monoxide (CO) Palladium-mediated cleavage of the allyl ether group by CO. Remarkable fluorescent turn-on signal. acs.orgnih.govdoi.org
Allyl Fluorescein Ether 2 (Probe 2) Carbon Monoxide (CO) Palladium-mediated cleavage of the allyl ether group by CO. Distinct colorimetric and fluorescent turn-on signal. acs.orgnih.govdoi.org
COP-1 Carbon Monoxide (CO) Palladium-mediated carbonylation chemistry incorporates CO into the dye scaffold. Robust turn-on fluorescence response. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes. This involves developing methods that are more efficient, use less hazardous materials, and minimize waste generation. Key areas of focus include the use of alternative energy sources to drive reactions and the implementation of solvent-free or solvent-reduced conditions.

Solventless reaction methodologies represent a significant advancement in the green synthesis of fluorescein derivatives. These methods reduce pollution, lower costs, and simplify purification processes by eliminating the need for volatile and often toxic organic solvents.

One notable eco-friendly, solventless approach is the use of ball-milling for the O-alkylation of fluorescein. mdpi.com This mechanochemical method is presented as a fast and simple technique for the synthesis of fluorescein derivatives. mdpi.com Research has demonstrated that modifying the O-alkylation synthesis in this manner can lead exclusively to the formation of the opened ring ether-ester product, showcasing high selectivity without the use of bulk solvents. mdpi.commdpi.com

While not strictly solventless, microwave-assisted synthesis can be conducted in "solvent-free reaction environments," which contributes to a reduction in byproducts. mdpi.com The use of microwave irradiation provides uniform and rapid heating, which can promote reactions that might otherwise require large volumes of solvent when conducted under conventional heating. mdpi.com These approaches align with the principles of green chemistry by minimizing solvent waste, which is a major contributor to chemical pollution. whiterose.ac.uk

Microwave-assisted synthesis has emerged as a highly efficient alternative to classical heating methods for producing fluorescein derivatives. mdpi.commdpi.com Studies have shown a dramatic reduction in reaction time, from 24 hours for conventional methods to as little as 10 minutes using a microwave reactor, while maintaining high reaction yields. mdpi.com One study reported an increase in reaction efficiency to 77% using the microwave-assisted method. mdpi.com Reported yields for similar microwave-assisted syntheses of fluorescein derivatives can be as high as 91-92%. mdpi.commdpi.com

This enhanced efficiency is also linked to a reduction in byproducts. mdpi.com The rapid and controlled heating provided by microwave energy can improve reaction selectivity. mdpi.com Furthermore, the development of one-pot synthetic routes, where multiple reaction steps are carried out in the same vessel, has allowed for the synthesis of different forms of xanthene dyes with yields up to 84% in a single step. mdpi.com The ball-milling method is also noted for affording desired products with good yields and minimal byproduct formation. mdpi.com

The following table summarizes the comparison between classical and microwave-assisted synthesis methods for fluorescein derivatives based on available research.

ParameterClassical Synthesis MethodMicrowave-Assisted Synthesis
Reaction Time24 hours mdpi.com10 minutes mdpi.commdpi.com
Reported YieldYields can vary, often lower than microwave methods mdpi.commdpi.comUp to 91% mdpi.com
Byproduct FormationHigher potential for byproduct formation mdpi.comReduced number of byproducts mdpi.commdpi.com
Energy SourceConventional heating (e.g., heating mantle) mdpi.comMicrowave irradiation mdpi.com

Advanced Spectroscopic and Photophysical Characterization of Allylfluorescein Systems

Structural Elucidation through Advanced Spectroscopic Techniques

The precise molecular architecture of Allylfluorescein is confirmed through a combination of spectroscopic methods, each probing different aspects of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands are indicative of specific chemical bonds. For this compound, key functional groups expected to show distinct IR absorptions include:

O-H stretching: A broad band, typically around 3200-3500 cm⁻¹, if a hydroxyl group remains unreacted. libretexts.orgchemistrystudent.com

C=O stretching (ketone): A strong absorption band usually found in the region of 1700-1720 cm⁻¹. libretexts.orgresearchgate.net

C=C stretching (aromatic): Bands in the range of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are indicative of aromatic ring vibrations. libretexts.orgvscht.cz

C=C stretching (allyl): A moderate band typically observed between 1680-1640 cm⁻¹ for the alkene double bond. vscht.cz

C-O stretching (ether/xanthene): Bands in the range of 1050-1250 cm⁻¹ are characteristic of C-O single bonds, common in ether linkages and the xanthene core. libretexts.orgresearchgate.net

C-H stretching (sp²): Signals above 3000 cm⁻¹ for aromatic and vinyl C-H bonds. libretexts.orgvscht.cz

C-H stretching (sp³): Signals below 3000 cm⁻¹ for aliphatic C-H bonds, such as those in the methylene (B1212753) group of the allyl moiety. libretexts.orgresearchgate.net

Mass Spectrometry for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. Techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) can be used. The molecular ion peak ([M]⁺ or [M+H]⁺) directly confirms the compound's molecular weight. Fragmentation patterns, generated when the molecule breaks down into smaller ions, serve as a molecular fingerprint, offering insights into the connectivity of atoms and the presence of specific functional groups. For this compound, fragmentation might involve the loss of the allyl group, cleavage within the xanthene core, or loss of smaller molecules like water. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. miamioh.edulongdom.orgnih.gov

Elemental Analysis for Empirical Formula Validation of this compound

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and oxygen) within a pure compound. By assuming a 100 g sample, the percentage composition can be converted into grams, and then into moles. Dividing the molar amounts by the smallest molar value yields the empirical formula, representing the simplest whole-number ratio of atoms in the compound. This empirical formula is then compared to the theoretically calculated formula for this compound to confirm its structural identity and purity. For instance, if this compound is a mono-allyl ether of fluorescein (B123965) (C₂₀H₁₂O₅, MW ≈ 320.3 g/mol ), the addition of an allyl group (C₃H₅) would result in a formula like C₂₃H₁₇O₅ (MW ≈ 373.37 g/mol ) or C₂₃H₁₇O₆ (if the allyl group adds to a hydroxyl, forming an ether). The elemental analysis results (e.g., %C, %H, %O) must closely match the calculated values for the proposed molecular formula. ma.educhemteam.infolibretexts.orgstackexchange.comlibretexts.org

Photophysical Mechanisms and Excited-State Dynamics of this compound

Understanding the photophysical properties of this compound is essential for its application in areas such as fluorescence microscopy or sensing. This involves studying how the molecule interacts with light and the subsequent processes it undergoes.

Excited-State Dynamics and Non-radiative Decay Pathways in this compound

Upon absorption of light, this compound transitions to an excited electronic state. The subsequent deactivation of this excited state can occur through various pathways, including radiative decay (fluorescence or phosphorescence) and non-radiative decay. Non-radiative decay involves the loss of energy through internal conversion (IC) or intersystem crossing (ISC) to other electronic states, followed by vibrational relaxation back to the ground state. The efficiency of fluorescence is governed by the competition between radiative and non-radiative processes. Factors such as molecular rigidity, the presence of heavy atoms, and conformational flexibility can influence the rates of these decay pathways. Studies on similar fluorescent dyes suggest that this compound's excited-state dynamics would involve characterizing its fluorescence lifetime, quantum yield, and identifying the specific mechanisms that lead to energy dissipation without light emission. Understanding these non-radiative pathways is crucial for optimizing the fluorescence properties of this compound. chemrxiv.orgrsc.orgmdpi.comdiva-portal.orgmdpi.com

Compound List:

this compound

Photoinduced Electron Transfer (PET) in this compound-Based Systems

Photoinduced electron transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor. In the context of fluorescent probes, PET is often employed as a mechanism for fluorescence switching or sensing. When this compound is part of a system designed for PET, its excited state can initiate the transfer of an electron, leading to a charge-separated state. This process typically results in the quenching of the this compound's fluorescence. The efficiency and occurrence of PET are highly dependent on the redox potentials of the donor and acceptor moieties and the relative orientation and distance between them wikipedia.orgmdpi.comresearchgate.net. In this compound-based systems, PET can be modulated by the presence of specific analytes, which can either facilitate or inhibit the electron transfer, thereby altering the fluorescence output rsc.org.

Intramolecular Charge Transfer (ICT) Processes in this compound

Intramolecular charge transfer (ICT) involves the movement of an electron from an electron-rich (donor) part of a molecule to an electron-deficient (acceptor) part within the same molecule, typically occurring upon photoexcitation ossila.comiupac.orgresearchgate.net. Fluorescein derivatives, including potentially this compound, are known to exhibit ICT. This process can lead to significant changes in the molecule's electronic distribution, dipole moment, and consequently, its spectroscopic properties, such as emission wavelength and quantum yield. ICT in this compound could manifest as solvatochromism, where the emission color shifts depending on the polarity of the surrounding environment, or it might contribute to dual fluorescence in certain derivatives nih.govuni-heidelberg.de. The ICT process is sensitive to the molecular structure and the polarity of the medium, making it a useful mechanism for probing local environments nih.gov.

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound Derivatives

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor site within the same molecule in its excited state, often leading to dual emission. While direct ESIPT in this compound itself might not be a primary characteristic, certain this compound derivatives have been designed to exhibit this phenomenon scispace.com. For instance, Allyl fluorescein ethers have been developed as fluorescent probes that utilize ESIPT. These derivatives often contain specific functional groups that facilitate the intramolecular proton transfer upon excitation, leading to a distinct tautomeric form with altered fluorescence properties. ESIPT is known for its large Stokes shifts and sensitivity to the molecular environment, making these derivatives valuable for sensing applications nih.govrsc.org.

Fluorescence Quenching Mechanisms in this compound Conjugates

Fluorescence quenching refers to the reduction in the intensity of fluorescence emitted by a molecule. This can occur through various mechanisms, broadly categorized as dynamic (collisional) quenching and static quenching axispharm.comcolostate.edu. In dynamic quenching, a quencher molecule collides with the excited fluorophore, leading to non-radiative decay. Factors like increased temperature can enhance molecular collisions and thus dynamic quenching axispharm.commdpi.com. Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state axispharm.cominstras.com. This compound conjugates can be subject to quenching by various species, such as dissolved oxygen, halide ions, or specific analytes targeted by the sensor mdpi.cominstras.com. The specific mechanism depends on the nature of the quencher and the molecular environment axispharm.comcolostate.edu. For example, molecular oxygen is a common quencher for many fluorophores, including fluorescein derivatives, often acting via a diffusion-controlled dynamic mechanism instras.com.

Fluorescence Resonance Energy Transfer (FRET) within this compound Constructs

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to an acceptor fluorophore through long-range dipole-dipole coupling evidentscientific.comarxiv.orgwikipedia.org. For FRET to occur efficiently, several conditions must be met: there must be significant spectral overlap between the donor's emission and the acceptor's absorption spectra, the donor must have a sufficiently long excited-state lifetime, and the donor and acceptor must be in close proximity, typically within 1 to 10 nanometers evidentscientific.comarxiv.orgnih.gov. This compound can be incorporated into FRET constructs either as a donor or an acceptor, depending on the chosen FRET pair. Its spectral properties can be tuned through chemical modifications, making it a versatile component for designing FRET-based biosensors and molecular rulers frontiersin.orglambertinstruments.comnih.gov. The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, decreasing with the sixth power of the inter-chromophore distance evidentscientific.comlambertinstruments.commdpi.com.

Förster Radius Determination and Dipole Orientational Dynamics in this compound FRET Pairs

The Förster radius () is a critical parameter in FRET, defined as the distance at which the energy transfer efficiency is 50% nih.govresearchgate.net. It is a characteristic property of a specific donor-acceptor FRET pair and is influenced by the spectral overlap, the quantum yield of the donor, and the orientation factor () between the donor and acceptor transition dipoles lambertinstruments.comnih.govlibretexts.org. The determination of typically involves measuring these parameters researchgate.net.

Dipole orientational dynamics can significantly impact FRET measurements. The orientation factor () accounts for the relative orientation of the transition dipoles of the donor and acceptor. While an isotropic distribution often assumes , molecular motions and restricted environments can lead to deviations from this average, affecting the FRET efficiency aps.orgnih.govmpg.de. In time-resolved single-molecule FRET (smFRET) experiments, these orientational dynamics can cause deviations from the theoretical Förster relationship, known as dynamic shifts. Understanding and modeling these dynamics is crucial for accurate distance measurements and for decoupling the motion of the dyes from the conformational changes of the biomolecular system being studied aps.orgnih.govarxiv.org.

Time-Resolved Fluorescence Techniques for FRET Analysis of this compound Systems

Time-resolved fluorescence spectroscopy offers critical insights into the dynamic processes occurring in molecular systems, including Förster Resonance Energy Transfer (FRET). For this compound, these techniques are instrumental in quantifying energy transfer efficiencies between donor and acceptor fluorophores. By analyzing the fluorescence decay kinetics of the donor in the presence of this compound as an acceptor, researchers can determine the FRET efficiency and the distance between the donor and acceptor molecules. Changes in the donor's fluorescence lifetime, specifically a decrease in the presence of an acceptor, directly correlate with the extent of energy transfer. These measurements provide a more robust understanding of FRET compared to steady-state methods, offering detailed information about the molecular interactions and distances within this compound-based systems. Studies employing time-resolved fluorescence aim to precisely map these energy transfer pathways and efficiencies, contributing to the design of more sophisticated biosensors and molecular probes.

Integration of this compound with Photonic Crystals for FRET Modulation

The integration of this compound with photonic crystals presents a promising avenue for modulating FRET processes. Photonic crystals, with their unique photonic band structures and tunable optical properties, can significantly influence the local density of optical states, thereby affecting the emission and energy transfer characteristics of embedded fluorophores like this compound. By strategically incorporating this compound into or onto photonic crystal structures, researchers can achieve controlled FRET modulation. This can manifest as enhanced or suppressed energy transfer rates, depending on the spectral overlap between the emitter and the photonic crystal's band structure, as well as the spatial arrangement of the fluorophores relative to the crystal's features. Such integration allows for the development of novel optical devices and sensing platforms where FRET efficiency can be precisely tuned by external stimuli or by the design of the photonic crystal itself, leading to enhanced sensitivity and specificity in various applications.

Aggregation-Induced Emission Phenomena in this compound

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly emissive in dilute solution become highly fluorescent upon aggregation. This compound and its derivatives have been investigated for their potential to exhibit such properties. The transition from a non-emissive state in solution to a highly emissive state in the aggregated or solid state is often driven by the restriction of intramolecular rotation (RIR) or other non-radiative decay pathways. When these molecules aggregate, their degrees of freedom for rotation and vibration are significantly reduced, thereby blocking non-radiative decay channels and promoting radiative emission. This characteristic is particularly valuable for applications requiring bright fluorescence in solid-state devices, biological imaging in cellular aggregates, or sensing in environments that promote molecular clustering.

Mechanism of Aggregation-Induced Enhanced Emission (AIEE) in this compound Derivatives

The mechanism underlying Aggregation-Induced Enhanced Emission (AIEE) in this compound derivatives is primarily attributed to the Restriction of Intramolecular Rotation (RIR). In dilute solutions, this compound derivatives with flexible allyl groups may undergo significant intramolecular rotations and vibrations. These motions provide efficient pathways for the dissipation of excited-state energy through non-radiative processes, leading to weak or no fluorescence. Upon aggregation, the molecules become physically constrained within the aggregate structure. This confinement effectively restricts the intramolecular rotations and vibrations, thereby suppressing the non-radiative decay channels. Consequently, the excited-state energy is preferentially released through radiative pathways, resulting in a dramatic enhancement of fluorescence intensity. The specific chemical structure of the this compound derivative, including the nature and position of the allyl group and other substituents, plays a crucial role in determining the extent of RIR and thus the magnitude of the AIEE effect.

Aggregation-Induced Blue Shifted Emission Enhancement (AIBSEE) of this compound Analogues

Certain this compound analogues can exhibit Aggregation-Induced Blue Shifted Emission Enhancement (AIBSEE). This phenomenon involves not only an increase in fluorescence intensity upon aggregation but also a shift of the emission maximum towards shorter wavelengths (blue shift). The blue shift is often indicative of changes in the electronic structure or molecular conformation upon aggregation. For this compound analogues, this could arise from specific packing arrangements within aggregates that alter the electronic conjugation or stabilize a more planar excited-state geometry. The restriction of specific vibrational modes or the formation of excimers/exciplexes with altered electronic properties can also contribute to the observed blue shift. Understanding AIBSEE in this compound analogues is important for designing fluorescent materials with tunable emission colors and enhanced brightness for advanced optical applications.

Photostability and Environmental Responsiveness of this compound

The photostability and environmental responsiveness of this compound are critical parameters for its practical applications. Photostability refers to a compound's resistance to degradation upon exposure to light, while environmental responsiveness indicates how its photophysical properties change in response to variations in its surrounding environment (e.g., solvent polarity, pH, presence of analytes). This compound, like many organic dyes, can be susceptible to photobleaching and photodegradation under prolonged or intense light irradiation. However, its chemical structure, particularly the presence of the allyl group, might also confer specific environmental sensitivities that can be exploited for sensing applications. Investigating these properties is essential for determining the longevity and reliability of this compound-based systems in various experimental and technological contexts.

Factors Influencing Photobleaching and Photodegradation of this compound

Compound Name List:

this compound

this compound derivatives

this compound analogues

Influence of Solvent Polarity on this compound Photophysical Properties

General Principles of Solvent Effects on Fluorescence

Solvents interact with fluorophores through various mechanisms, including non-specific van der Waals forces, dipole-dipole interactions, and specific interactions like hydrogen bonding evidentscientific.comresearchgate.netvlabs.ac.in. These interactions can alter the energy levels of the ground and excited electronic states of the molecule. The degree to which a solvent influences a fluorophore's properties depends on the fluorophore's own polarity and its ground-state and excited-state dipole moments evidentscientific.comnih.govutexas.edu.

Solvatochromism in Fluorescein Derivatives

Fluorescein and its derivatives are known to exhibit solvatochromic behavior researchgate.netresearchgate.net. This is often attributed to a change in the molecule's dipole moment upon excitation, where the excited state typically possesses a larger dipole moment than the ground state researchgate.netnih.govresearchgate.net. Polar solvents can stabilize this more polar excited state through dipole-dipole interactions and solvent relaxation, thereby lowering its energy evidentscientific.comresearchgate.netnih.gov.

Expected Influence on Absorption and Emission Spectra

For molecules like fluorescein derivatives that show an increase in dipole moment upon excitation, increasing solvent polarity generally leads to a bathochromic (red) shift in both absorption and emission spectra evidentscientific.comresearchgate.net. This occurs because the energy gap between the ground and excited states is reduced due to the greater stabilization of the excited state by polar solvents evidentscientific.comresearchgate.net. While specific shifts for this compound are not detailed, it is reasonable to expect similar trends, with absorption and emission maxima shifting to longer wavelengths as the solvent polarity increases from non-polar to polar media evidentscientific.comresearchgate.net.

Expected Influence on Quantum Yield and Fluorescence Lifetime

Solvent polarity can also impact the fluorescence quantum yield () and fluorescence lifetime () evidentscientific.comresearchgate.netnih.govrsc.org. For many fluorescein derivatives, the rate constant for radiative decay () is relatively constant, but the non-radiative decay rate constant is sensitive to both molecular structure and the solvent environment researchgate.net.

In some cases, increasing solvent polarity can lead to a decrease in fluorescence quantum yield. This might be due to enhanced non-radiative decay pathways, such as intersystem crossing or internal conversion, which are promoted by specific solvent-solute interactions or the stabilization of non-emissive excited states rsc.orgresearchgate.net. Conversely, protic solvents, which can engage in hydrogen bonding, have been observed to sometimes enhance quantum yields by stabilizing excited states or preventing non-radiative decay pathways evidentscientific.comresearchgate.net. Fluorescence lifetimes are also known to vary with solvent polarity and viscosity, reflecting changes in the rates of radiative and non-radiative processes researchgate.netnih.gov.

Role of Specific Solute-Solvent Interactions

Beyond general polarity effects, specific interactions like hydrogen bonding can play a significant role. Protic solvents can form hydrogen bonds with fluorophores, potentially leading to shifts in spectra and changes in quantum yield and lifetime that might deviate from predictions based solely on dielectric constant or polarity evidentscientific.comresearchgate.netresearchgate.net.

Limitations and Future Directions

While the general principles of solvatochromism and solvent effects on fluorescence are well-established for fluorescein and related compounds, specific quantitative data for this compound across a range of solvents, including absorption/emission maxima, quantum yields, and lifetimes, are not detailed in the consulted literature. Further experimental studies focusing on this compound would be necessary to precisely characterize its photophysical behavior in response to varying solvent polarities and to establish quantitative relationships.

Applications of Allylfluorescein in Advanced Imaging and Sensing Methodologies

Advanced Bioimaging Applications Utilizing Allylfluorescein (Excluding Clinical Human Trials)

This compound serves as a valuable fluorescent probe in various non-clinical biological research settings, enabling the visualization and tracking of cellular components and processes.

This compound as a Reporter in Cellular Imaging Research

In cellular imaging research, this compound functions as a reporter molecule, providing a fluorescent signal that can be correlated with specific biological events or structures. Its photophysical properties, such as excitation and emission spectra, are leveraged to visualize cellular environments. Studies have demonstrated its integration into fluorescent molecularly imprinted polymers (fMIPs) for sensing applications within cells, where analyte binding can lead to detectable changes in fluorescence, such as quenching or enhancement mdpi.comunits.it. This capability allows researchers to monitor the presence or activity of specific analytes within living cells in experimental models.

Application of this compound in Microscopic Techniques for Biological Studies (e.g., Confocal, Super-Resolution)

The spectral characteristics and photostability of this compound make it suitable for various advanced microscopy techniques. While specific applications in super-resolution microscopy are less detailed in the provided search results, its use in fluorescence-based sensing within molecularly imprinted polymers (MIPs) suggests potential for integration with confocal microscopy. In MIP-based sensors, changes in this compound's fluorescence upon analyte binding can be detected, offering a means to visualize and quantify molecular interactions within biological samples using confocal microscopy mdpi.comunits.itresearchgate.net. The development of fMIPs, which incorporate fluorescent monomers like this compound, aims to provide robust and sensitive detection platforms compatible with standard fluorescence microscopy setups researchgate.net.

This compound in Tracking Specific Biomolecules and Enzymatic Activities in Research Models

This compound plays a role in tracking specific biomolecules and monitoring enzymatic activities in research models, primarily through its incorporation into functionalized materials like MIPs. For instance, this compound has been integrated into MIP microspheres for the optical sensing of specific analytes, where its fluorescence changes upon binding researchgate.net. Research has also explored its use in MIPs for detecting pesticides, such as λ-cyhalothrin, in food samples, indicating its potential for tracking the presence of specific chemical compounds in biological or environmental matrices mdpi.comunits.it. Furthermore, MIPs incorporating fluorescent monomers like this compound are being developed for analyte recognition, where the fluorescence signal is modulated by the binding event, allowing for the detection of specific molecules in research contexts researchgate.net.

This compound in Biosensor Development and Bioanalytical Assays

This compound is a key component in the development of advanced biosensors and bioanalytical assays, particularly those relying on fluorescence as the detection mechanism.

Construction of this compound-Conjugated Biosensors

The allyl group on this compound provides a reactive handle for its covalent conjugation to various biomolecules or functional materials, forming the basis of sophisticated biosensors. This compound has been integrated into molecularly imprinted polymers (MIPs) that function as recognition elements in optical sensors. These fluorescent MIPs (fMIPs) utilize the fluorescence properties of this compound to transduce molecular recognition events into measurable optical signals mdpi.comunits.itresearchgate.netresearchgate.net. For example, MIPs incorporating this compound have been developed for the detection of analytes like λ-cyhalothrin and chlorogenic acid, demonstrating its utility in creating selective sensing platforms mdpi.comunits.it.

Role of this compound in Molecularly Imprinted Polymer (MIP) Fluorescent Sensors for Analyte Recognition

This compound is instrumental in the development of fluorescent molecularly imprinted polymer (fMIP) sensors, where it acts as an integrated fluorescent reporter. In these systems, this compound is copolymerized with functional monomers and a template molecule to create polymer matrices with specific binding sites. Upon binding of the target analyte to these sites, changes in this compound's fluorescence (e.g., quenching, enhancement, or spectral shift) occur, signaling the presence and concentration of the analyte mdpi.comunits.itresearchgate.net. Research has shown this compound-based fMIPs capable of detecting analytes such as chlorogenic acid in coffee extracts, λ-cyhalothrin in honey, and even cocaine, often exhibiting low detection limits and good selectivity mdpi.comunits.itresearchgate.net. The ability to tune the fluorescence response based on analyte interaction makes this compound a valuable component in designing sensitive and selective MIP-based fluorescent sensors for various bioanalytical applications researchgate.net.

This compound for Enhanced Sensitivity in Bioanalytical Detection

This compound, and particularly its derivatives such as allyl fluorescein (B123965) ethers, have emerged as valuable components in the development of highly sensitive bioanalytical detection methods. Their inherent fluorescent properties, coupled with strategic chemical modifications, enable enhanced detection capabilities for various analytes, particularly in biological matrices. The incorporation of allyl groups into fluorescein structures has facilitated the creation of probes with improved selectivity and sensitivity, leading to lower detection limits and more robust signal responses, thereby advancing the field of bioanalysis.

Enhanced Sensitivity in Carbon Monoxide (CO) Detection

A significant area where this compound derivatives have demonstrated enhanced sensitivity is in the detection and imaging of carbon monoxide (CO) within biological systems. Researchers have synthesized allyl fluorescein ethers, which act as fluorescent probes designed to respond to CO with distinct signal changes researchgate.netnih.gov. These probes leverage the allyl ether moiety as a reaction site for CO, resulting in a "turn-on" fluorescence response researchgate.netnih.gov.

For instance, specific allyl fluorescein ether probes have been developed that exhibit a remarkable fluorescent turn-on signal change upon interaction with CO researchgate.netnih.gov. These probes are capable of sensitive and specific detection of CO in aqueous solutions under mild conditions researchgate.net. One such probe demonstrated a 75-fold turn-on fluorescence enhancement when excited at 480 nm, achieving a detection limit as low as 26.3 nM for CO researchgate.net. Another related probe reported a detection limit of 37 nM for CO, also featuring rapid and distinct colorimetric and remarkable fluorescent turn-on signal changes researchgate.net. The ability to detect CO at these low concentrations is crucial for understanding its physiological roles in living cells and tissues, where CO acts as a signaling molecule researchgate.netnih.gov. The high sensitivity and clear fluorescent output of these this compound-based probes make them promising tools for intracellular CO imaging without significant interference researchgate.net.

Application in Pesticide Detection

Beyond CO detection, this compound has also been utilized in the development of advanced sensing materials. For example, it has been incorporated into fluorescent molecularly imprinted polymer (MIP) microspheres for the detection of pesticides frontiersin.org. Fluorescence-based sensing methodologies, in general, are recognized for their advantages, including high sensitivity, robust signal-to-noise ratios, and rapid response times, even in complex real-world environments frontiersin.org. The inclusion of this compound in MIPs contributes to the development of selective and sensitive platforms for environmental and bioanalytical monitoring of agricultural contaminants frontiersin.org.

Summary of Performance Metrics for this compound-Based CO Probes

The development of this compound derivatives has led to significant improvements in the sensitivity of bioanalytical assays. The following table summarizes the performance of specific allyl fluorescein ether probes designed for carbon monoxide detection:

AnalyteProbe TypeKey FeatureDetection LimitSignal EnhancementReference
Carbon Monoxide (CO)Allyl Fluorescein Ether 1Turn-on Fluorescence26.3 nM75-fold researchgate.net
Carbon Monoxide (CO)Allyl Fluorescein Ether 2Turn-on Fluorescence37 nMRemarkable researchgate.net

This compound and its derivatives play a vital role in advancing bioanalytical detection by providing enhanced sensitivity. Their application in developing highly responsive fluorescent probes for analytes like carbon monoxide, and their integration into sensing materials for environmental monitoring, underscore their utility in achieving lower detection limits and more reliable analytical outcomes. The demonstrated performance metrics highlight their contribution to sensitive bioanalytical methodologies.

Chemical Biology and Materials Science Research Involving Allylfluorescein

Allylfluorescein in Chemical Biology Investigations

The presence of the allyl ether functional group in this compound makes it a valuable tool in chemical biology for the development of molecular probes and the investigation of complex biological systems.

This compound as a Molecular Tag in Bioconjugation and Probe Development

The allyl group on this compound serves as a reactive site for bioconjugation, allowing it to be attached to other molecules to create fluorescent probes. science.gov Bioconjugation is the chemical process of joining two molecules, at least one of which is a biomolecule, via a covalent bond. thermofisher.com The reactivity of the allyl group is particularly useful in "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgalfa-chemistry.com

One of the prominent reactions involving the allyl group is the thiol-ene reaction, where a thiol (-SH) adds across the alkene (the allyl group) to form a stable thioether. wikipedia.org This reaction can be initiated by light or radical initiators and is effective for creating bioconjugates. wikipedia.orgresearchgate.net This method allows for the specific labeling of biomolecules containing thiol groups, such as cysteine residues in proteins. thermofisher.com

Furthermore, the allyl group is a key component in probes designed for detecting specific analytes. For instance, this compound ethers have been developed as fluorescent probes for the detection of carbon monoxide (CO) in the presence of palladium chloride (PdCl₂). acs.org The palladium-mediated cleavage of the allyl ether restores the fluorescence of the fluorescein (B123965) molecule, providing a "turn-on" signal. acs.orgresearchgate.net This strategy has also been adapted for the detection of trace amounts of palladium itself. nsf.govacs.org

Table 1: Examples of this compound-Based Probes

Probe Type Target Analyte Activation Mechanism Reference
This compound Ether Carbon Monoxide (CO) Pd(II)-mediated cleavage of allyl ether acs.org

Study of this compound Interactions with Biomolecules (e.g., Proteins, Thiols, DNA)

The interaction of this compound and its derivatives with various biomolecules is a key area of research.

Proteins: The functional groups on this compound allow for its conjugation to proteins. This is often achieved by targeting specific amino acid residues. thermofisher.com For example, the thiol group on cysteine residues can react with the allyl group of this compound via the thiol-ene reaction. wikipedia.orgthermofisher.com In one study, an array of cross-reactive serum albumins was used in conjunction with an allyl fluorescein species in a sensing assay to differentiate various glycerides, which are important in studying lipid metabolism. pnas.org The interaction between the proteins and the fluorescent probe generated a pattern that could be used for identification. pnas.org

Thiols: Thiols, which are compounds containing a sulfhydryl (-SH) group, are crucial in many biological processes. nih.gov this compound itself is not directly reactive with thiols under normal physiological conditions, but its derivatives can be designed to be. The thiol-ene reaction provides a mechanism for covalently linking allyl-containing molecules to biological thiols like cysteine and glutathione. wikipedia.orgnih.gov This specific reactivity allows for the development of probes that can detect and quantify thiols in biological samples. rsc.orgrsc.orgcaymanchem.com The interaction between a thiol and an alkene group, like the one in this compound, can be triggered to induce fluorescence, forming the basis of these detection methods. nih.gov

DNA: While direct interaction studies between this compound and DNA are not extensively documented in the provided search results, fluorescent molecules like fluorescein are commonly used to label nucleotides for applications such as detecting apoptosis or tracking cell proliferation. tdblabs.se The general principle involves attaching the fluorescent tag to a nucleotide which can then be incorporated into DNA. tdblabs.se It is plausible that this compound could be functionalized for such purposes, using its allyl group as a conjugation handle.

This compound in Investigating Cellular Mechanisms in Research Settings

This compound and its derivatives have been employed to investigate various cellular mechanisms, primarily by acting as fluorescent probes.

Detection of Analytes: Allyl fluorescein ethers have been developed as highly selective and sensitive probes for imaging carbon monoxide (CO), a significant gasotransmitter, in living cells. acs.org These probes are stable, water-soluble, and provide a distinct colorimetric and "turn-on" fluorescent signal, making them valuable tools for understanding the roles of CO in cellular processes. acs.org

pH Sensing: Fluorescein and its derivatives are well-known pH indicators. Their fluorescence intensity is dependent on the pH of their environment. While not exclusively a feature of the allyl derivative, this property can be utilized in cellular studies. sensorex.comboquinstrument.com For example, an allyl-fluorescein doped photoresist has been mentioned in the context of studying diffusion, a fundamental cellular process. researchgate.net Capacitive pH sensors have also been developed using pH-sensitive polymers, demonstrating the broader principle of using chemical sensors to monitor physiological conditions like pH. diva-portal.orgnih.gov

Phagocytosis Studies: In a study investigating the effects of prostaglandins (B1171923) on phagocytosis by rat peritoneal macrophages, fluorescent methacrylate (B99206) microbeads were used. nih.gov The list of substances in this study includes this compound, suggesting its potential use as a fluorescent label for the microbeads to allow for their detection and quantification within the cells by a fluorescence-activated cell sorter. nih.gov

Integration of this compound into Advanced Materials

The unique properties of this compound make it a candidate for incorporation into advanced materials, such as nanoparticles, to create functional hybrid materials for various applications.

Fabrication of Fluorescent Silica (B1680970) Nanoparticles Encapsulating this compound

Silica nanoparticles are widely used in biomedical applications due to their biocompatibility, stability, and the ease with which their surface can be modified. nih.govresearchgate.net Encapsulating fluorescent dyes like this compound within a silica matrix offers several advantages, including protecting the dye from environmental quenching and reducing dye leakage. conicet.gov.arnih.gov

The fabrication of this compound-containing silica nanoparticles has been demonstrated through methods like molecular imprinting and sol-gel synthesis. semanticscholar.orgdntb.gov.ua

Synthesis Method: The most common method for creating silica nanoparticles is the Stöber method, which involves the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in an alcohol/water solution with ammonia (B1221849) as a catalyst. nih.govresearchgate.netmdpi.com To incorporate a dye like this compound, it can be covalently linked to a silane (B1218182) precursor (like aminopropyl triethoxysilane, APTES) before the nanoparticle synthesis begins, or it can be physically entrapped during the silica matrix formation. nih.gov A one-pot synthesis can be employed where the fluorescent molecule and other functional groups are added simultaneously and co-condense to form the hybrid nanoparticles. conicet.gov.ar

Research Findings: A study reported the fabrication of an imprinted fluorescent sensor based on silica (SiO₂) nanoparticles. semanticscholar.org This sensor was created by encapsulating the nanoparticles with a molecularly imprinted polymer containing allyl fluorescein. semanticscholar.orgdntb.gov.ua This approach creates specific recognition sites for a target molecule, demonstrating a sophisticated application of these hybrid materials. The resulting nanoparticles are colloidally stable, uniformly sized, and their diameters can be tuned by altering reaction conditions. nih.gov

Table 2: Properties of Dye-Doped Silica Nanoparticles

Property Description Significance References
Synthesis Method Stöber method; sol-gel co-condensation Allows for control over particle size and uniformity. nih.govresearchgate.net conicet.gov.armdpi.com
Dye Protection Encapsulation within the silica matrix Protects the fluorophore from external quenchers and photobleaching. conicet.gov.arnih.gov
Size Control Tunable diameters (e.g., 45-350 nm) Particle size can be adjusted for specific biological applications. nih.govnih.gov
Surface Functionalization Amine or other groups can be added to the surface. Enables conjugation to biomolecules for targeted applications. conicet.gov.armdpi.com

| Applications | Biosensing, bioimaging, drug delivery | Versatile platform for a wide range of biomedical uses. | researchgate.net |

This compound in Polymer Chemistry and Functional Polymer Matrices

The integration of fluorescent molecules into polymer structures is a key strategy for developing advanced functional materials. This compound, with its reactive allyl group and inherent fluorescence, is a valuable monomer for creating such materials. The allyl group enables its incorporation into polymer chains through various polymerization techniques, while the fluorescein moiety provides the desired optical properties.

In polymer chemistry, a functional polymer is one that possesses specific properties or capabilities due to the presence of particular functional groups. smartmcs.com.au These polymers are designed for a wide range of applications, from biomedical engineering to advanced optics. smartmcs.com.aumdpi.com Polymer matrices, which are essentially the bulk material of a composite, can be made functional by embedding or chemically bonding active molecules like this compound. wikipedia.org The function of this matrix is to bind different components together and provide structural integrity. wikipedia.org

A significant application of this compound in polymer science is in the creation of molecularly imprinted polymers (MIPs). nih.gov MIPs are synthetic polymers with artificially created recognition sites that can selectively bind to a target molecule. In a typical synthesis, this compound is copolymerized with a functional monomer (like acrylamide) and a cross-linker in the presence of a "template" molecule. nih.govresearchgate.net After polymerization, the template is removed, leaving behind a cavity that is complementary in shape, size, and chemical functionality to the template.

The role of this compound in this context is to act as a fluorescent reporter. When the target analyte binds to the recognition site in the MIP, it can cause a change in the fluorescence emission of the nearby fluorescein unit, most commonly through fluorescence quenching. nih.gov This change in fluorescence intensity provides a direct, measurable signal for the detection and quantification of the target analyte. nih.gov For instance, core-shell magnetic MIPs have been developed using this compound for the sensitive and selective detection of pesticides like λ-cyhalothrin in food samples. nih.gov The copolymerization of acrylamide (B121943) with a small amount of this compound creates a fluorescent polymer shell that can detect the target molecule at nanomolar concentrations. nih.gov

The table below summarizes the components and findings of a representative MIP system using this compound.

ComponentRole in the MIP SystemResearch Finding
This compound Fluorescent reporter monomerProvides fluorescence that is quenched upon analyte binding.
Acrylamide Functional monomerForms the polymer backbone and interacts with the template.
λ-cyhalothrin Template moleculeCreates specific recognition sites within the polymer matrix.
Fe3O4/SiO2 Magnetic coreAllows for easy separation and handling of the MIP particles.

This table illustrates the components of a core-shell magnetic molecularly imprinted polymer system designed for optical detection. nih.gov

The versatility of the allyl group allows it to participate in various polymerization reactions, including radical polymerizations, making it a useful building block for a wide array of functional polymer matrices. beilstein-journals.org This chemical adaptability ensures that the strong fluorescence of the fluorescein core can be integrated into diverse polymer architectures for specialized applications.

Hybrid Organic-Inorganic Materials Doped with this compound

Hybrid organic-inorganic (OIH) materials represent a class of composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale. mdpi.com This synergistic combination can lead to materials with enhanced thermal stability, mechanical strength (from the inorganic part), and functional versatility, such as fluorescence (from the organic part). mdpi.comustc.edu.cn The sol-gel process is a widely used and versatile method for synthesizing these hybrid materials under mild conditions. dergipark.org.tr It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a porous inorganic network, or "gel," which can then be doped with functional organic molecules. dergipark.org.trwww.gov.il

Doping this inorganic matrix with a fluorescent dye like this compound creates a functional OIH material with significant potential for applications in sensing and optics. google.comrsc.org The inorganic component, often a silica-based glass, provides a rigid, transparent, and protective environment for the dye molecules. www.gov.ilresearchgate.net This encapsulation can prevent the aggregation of the dye, which often quenches fluorescence, and can enhance its photostability. google.com

In a typical process, this compound would be added to the initial sol solution containing the inorganic precursors (e.g., tetraethoxysilane, TEOS). As the sol-gel reaction proceeds, the inorganic network forms around the dye molecules, trapping them within the matrix. The allyl functionality of the fluorescein derivative can potentially form covalent bonds with the inorganic network if a suitable silane coupling agent is used, leading to a more stable and leach-resistant material.

Research has demonstrated the development of OIH materials doped with various functional dyes for applications like pH sensing. rsc.org For example, triarylimidazole derivatives have been incorporated into sol-gel matrices to monitor the pH of concrete structures. rsc.org The dye's fluorescence changes in response to pH, and the OIH membrane serves as a durable sensing element. rsc.org Similarly, this compound, being a pH-sensitive fluorophore, is an excellent candidate for such applications. Its fluorescence intensity is known to vary with pH, making it suitable for developing optical pH sensors based on OIH platforms.

The properties of the final doped material can be tailored by controlling the composition and reaction conditions.

ParameterInfluence on Hybrid Material
Dopant Concentration Affects optical properties like fluorescence intensity and conductivity. rsc.org
Precursor Type Determines the structure and properties (e.g., porosity, refractive index) of the inorganic matrix. rsc.orgresearchgate.net
Curing Conditions Temperature and time influence the final density and mechanical stability of the matrix. www.gov.il
Functional Groups Can be used to covalently link the organic dopant to the inorganic matrix, improving stability.

This table outlines key parameters that can be adjusted during the sol-gel process to tailor the properties of dye-doped hybrid organic-inorganic materials.

The integration of this compound into these hybrid matrices creates robust materials that are promising for the development of solid-state optical sensors and other advanced optical elements. www.gov.il

Applications of this compound in Photonic Crystal Structures

Photonic crystals are materials with a periodic nanostructure that influences the motion of photons in a way similar to how semiconductor crystals affect the flow of electrons. numberanalytics.com This periodic variation in the dielectric constant creates a "photonic bandgap," which is a range of frequencies where light is forbidden to propagate through the structure. numberanalytics.commit.edu This property allows for the precise control and manipulation of light, leading to applications such as the development of highly sensitive optical sensors. mdpi.com

The color of a photonic crystal is a structural color, determined by its physical structure rather than by pigments. mdpi.com Any change in the periodicity or the refractive index of the constituent materials will alter the photonic bandgap, resulting in a visible color change. mdpi.com This principle is the basis for colorimetric sensors that use photonic crystals.

This compound can be integrated into photonic crystal structures to create highly sensitive and specific sensors. The strategy involves incorporating the fluorescent dye into the material that constitutes the photonic crystal, which could be a hydrogel or another polymer. The allyl group facilitates the chemical incorporation of the fluorescein molecule into the polymer matrix of the crystal.

The sensing mechanism works as follows:

The photonic crystal is designed to reflect a specific color of light under baseline conditions.

The embedded this compound acts as a molecular recognition element. Its fluorescence properties can change (e.g., intensity, lifetime, or spectrum) upon interaction with a specific analyte or a change in its local environment (like pH).

The modification of the refractive index shifts the photonic bandgap of the crystal, leading to a change in the reflected color or the intensity of transmitted light at a specific wavelength. mdpi.com

This dual-response mechanism, combining the change in fluorescence from this compound with the structural color change of the photonic crystal, can lead to sensors with enhanced sensitivity and reliability. For example, a photonic crystal sensor doped with this compound could be designed to detect metal ions. The binding of a metal ion to the fluorescein moiety would quench its fluorescence, altering the refractive index and causing a color shift in the photonic crystal.

Sensing PrincipleDescriptionAdvantage
Colorimetric Change The photonic crystal's structural color shifts due to a change in the refractive index. mdpi.comProvides a simple, often visual, detection mechanism.
Fluorometric Change The fluorescence of the embedded this compound changes upon interaction with the analyte.Offers high sensitivity and specificity. nih.gov
Combined Response Both colorimetric and fluorometric signals are monitored simultaneously.Enhances the reliability and accuracy of the sensor.

This table describes the sensing principles that can be utilized when this compound is incorporated into a photonic crystal structure.

By harnessing the unique light-manipulating properties of photonic crystals and the sensitive fluorescent response of this compound, it is possible to fabricate advanced optical sensors for a variety of analytical applications. mdpi.compresens.de

Theoretical and Computational Investigations of Allylfluorescein

Quantum Chemical Calculations of Allylfluorescein Electronic Structure

Quantum chemical calculations are employed to elucidate the electronic structure of molecules, providing a basis for understanding their reactivity, spectroscopic properties, and interactions.

Density Functional Theory (DFT) has been utilized in studies involving this compound, particularly in the development of advanced materials. For instance, DFT calculations have been performed in research concerning molecularly imprinted polymer microspheres designed for the optical detection of this compound. These studies likely aimed to characterize the electronic properties of this compound, which are critical for its optical detection and for understanding its interactions within the polymer matrix. Such investigations are foundational for predicting how this compound interacts with its environment and how its electronic configuration influences its observable properties, such as fluorescence.

Specific research findings detailing molecular orbital calculations for this compound's reactivity and photophysics are not explicitly provided in the available search results. Generally, molecular orbital calculations, such as those derived from DFT or Hartree-Fock methods, are used to determine the energy levels of frontier molecular orbitals (HOMO and LUMO), electron density distributions, and charge transfer characteristics. These parameters are crucial for predicting a molecule's chemical reactivity, its susceptibility to electrophilic or nucleophilic attack, and its photophysical behavior, including absorption and emission spectra.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems.

Specific research findings detailing simulations of this compound's interactions with solvents and biological environments are not explicitly provided in the available search results. Molecular dynamics simulations are typically employed to model how molecules behave in different media, such as aqueous solutions or within biological membranes. These simulations can reveal information about solvation energies, diffusion coefficients, and the stability of molecular complexes in various environments, which are critical for understanding a compound's behavior in biological systems.

Specific research findings detailing the modeling of conformational dynamics of this compound-tagged systems are not explicitly provided in the available search results. Conformational dynamics studies, often performed using MD simulations or related techniques like Markov State Models, aim to map out the different three-dimensional structures a molecule or molecular system can adopt and the transitions between these states. Understanding these dynamics is key to deciphering molecular mechanisms, such as protein folding, enzyme catalysis, or the function of tagged biomolecules.

Predictive Modeling of this compound Properties and Reaction Mechanismsarxiv.org

Specific research findings related to predictive modeling of this compound's properties and reaction mechanisms are not explicitly provided in the available search results. Predictive modeling in chemistry often leverages computational techniques, including quantum mechanics and machine learning, to forecast molecular properties, reaction rates, and potential pathways. Such modeling is vital for guiding experimental design and for discovering new chemical processes or optimizing existing ones.

Derivatives and Analogues of Allylfluorescein: Design and Structure Activity Relationships

Systematic Design of Novel Allylfluorescein Derivatives for Specific Research Purposes

The systematic design of novel this compound derivatives aims to create molecules optimized for particular research needs. This involves strategic modifications to the fluorescein (B123965) core, often incorporating allyl or allyloxy functionalities, to tune properties such as fluorescence intensity, spectral shifts, quantum yield, and environmental sensitivity. For instance, the synthesis of specific allyl-substituted fluorescein derivatives has been explored for their potential as laser dyes, where their photophysical properties, including amplified spontaneous emission (ASE) efficiency, are critical for performance researchgate.net. Research into functionalized luminescent materials and probes for Förster Resonance Energy Transfer (FRET) experiments also necessitates the rational design of fluorescent molecules with specific conjugation points and spectral overlaps, which can be facilitated by the inclusion of reactive groups like allyl moieties researchgate.net. The development of fluorescein derivatives for applications such as antimicrobial agents, often involving conjugation with nanoparticles, also represents a systematic design approach to enhance efficacy or delivery researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how molecular modifications influence the biological or photophysical activity of a compound. For this compound analogues, SAR investigations would focus on how the presence, position, and number of allyl groups, as well as other substituents on the fluorescein core, impact its fluorescence properties, such as excitation and emission wavelengths, quantum yield, photostability, and response to its environment. Generally, SAR involves systematically altering specific structural features of a parent molecule and observing the resultant changes in activity drugdesign.orgcollaborativedrug.com. For fluorescent dyes, these modifications can tune electronic absorption and emission due to altered electron mobility researchgate.net. While direct SAR studies specifically on "this compound" are not extensively detailed in the provided literature, the principles are well-established in the broader context of dye chemistry and medicinal chemistry. For example, in the design of other fluorescent probes or biologically active molecules, SAR studies have revealed critical structural requirements, such as the importance of specific functional groups or the impact of steric bulk and hydrophobicity on binding affinities or biological efficacy nih.govmdpi.comnih.govrsc.orgchemrxiv.org. These general SAR principles are applicable to guiding the design of this compound derivatives for enhanced or altered fluorescence characteristics and potential applications.

Chemo- and Bioconjugation Strategies for this compound Functionalization

Functionalization of fluorescent molecules like this compound is crucial for their application as probes, labels, or components in more complex systems. Chemo- and bioconjugation strategies aim to covalently attach the fluorescent moiety to biomolecules (e.g., proteins, nucleic acids), nanoparticles, or surfaces. While specific conjugation protocols for this compound are not detailed, the presence of allyl groups suggests potential for reactions such as thiol-ene click chemistry, which is a versatile method for conjugating molecules containing allyl or thiol functionalities researchgate.net. Fluorescein derivatives, in general, are often functionalized for specific applications. For instance, research has shown the synthesis of fluorescein derivatives that can be loaded onto nanoparticles, forming stable nanostructures. This process, involving the interaction or chemical attachment of the dye to nanoparticles, can be considered a form of functionalization for creating hybrid materials with altered properties or targeted delivery capabilities researchgate.net. The development of functionalized luminescent materials also implies conjugation strategies to integrate fluorescent units into matrices or onto surfaces researchgate.net.

Synthesis and Properties of Mono- and Dithis compound

The synthesis of this compound derivatives involves modifying the basic fluorescein structure. One notable example is the synthesis of "allyl 2-(6-(allyloxy)-3-oxo-3H-xanthen-9-yl) benzoate (B1203000)," which has been identified as a diallyl-fluorescein derivative. This compound has been synthesized and its chemical structure confirmed through analytical techniques such as ¹H NMR, IR, and mass spectrometry, along with elemental analysis researchgate.net. The optical properties of such synthesized diallyl-fluorescein derivatives have been experimentally investigated. For instance, an amplified spontaneous emission (ASE) efficiency of 0.29% was reported for a novel diallyl-fluorescein dye, compared to 0.23% for a reference, indicating a potential enhancement in its lasing properties researchgate.net.

While specific details on monothis compound synthesis and properties are less prominent in the immediate search results, the broader field of dye chemistry demonstrates that mono- and di-substitution patterns are common strategies for tuning molecular properties. For example, studies on other chromophores like corannulenes and perylenes have detailed the synthesis and luminescence properties of their mono- and di-substituted analogues, highlighting how varying the number of substituents can lead to significant changes in fluorescence characteristics, such as emission wavelengths and quantum yields rsc.orgd-nb.info. These studies underscore the general approach to synthesizing and characterizing substituted fluorescent molecules.

Table 1: Reported Optical Properties of this compound Derivatives

Compound Name/DescriptionPropertyValueReference
Allyl 2-(6-(allyloxy)-3-oxo-3H-xanthen-9-yl) benzoate (diallyl-fluorescein)Amplified Spontaneous Emission (ASE) Efficiency0.29% researchgate.net
Reference dye (for comparison with diallyl-fluorescein)Amplified Spontaneous Emission (ASE) Efficiency0.23% researchgate.net

Future Directions and Emerging Research Avenues for Allylfluorescein

Development of Multifunctional Allylfluorescein Systems for Integrated Research Platforms

The development of multifunctional probes, often termed "theranostics," which combine diagnostic and therapeutic functions in a single agent, represents a significant frontier in personalized medicine. crownbio.comresearchgate.net The allyl group of this compound serves as a versatile chemical handle for creating such integrated systems. By attaching therapeutic agents, targeting moieties, or contrast agents for other imaging modalities, researchers can design sophisticated platforms for simultaneous imaging and therapy.

These integrated systems aim to overcome the limitations of using individual diagnostic and therapeutic agents by ensuring that both functions are localized to the same biological target. crownbio.comsemanticscholar.org For instance, an this compound-based theranostic agent could be designed to not only visualize a tumor through fluorescence but also deliver a cytotoxic drug directly to the cancer cells. nih.gov This approach enhances therapeutic efficacy while minimizing side effects. nih.gov

Furthermore, integrating this compound with contrast agents for other imaging modalities like magnetic resonance imaging (MRI) or positron emission tomography (PET) is a promising avenue. nih.gov Multimodal imaging provides complementary information, combining the high sensitivity of fluorescence imaging with the superior spatial resolution and tissue penetration depth of MRI or PET. nih.govnih.gov This allows for a more comprehensive understanding of complex biological processes in preclinical research. nih.govnih.gov

Table 1: Examples of Multimodality Imaging Platforms and Their Complementary Strengths

Imaging Modality 1Imaging Modality 2Combined StrengthsPotential this compound Application
Fluorescence ImagingMagnetic Resonance Imaging (MRI)Combines high sensitivity with detailed anatomical and soft tissue contrast. nih.govConjugating a gadolinium-based MRI contrast agent to this compound for simultaneous anatomical and cellular imaging of diseased tissue.
Fluorescence ImagingPositron Emission Tomography (PET)Integrates cellular-level visualization with quantitative functional and metabolic information. nih.govLabeling an this compound derivative with a positron-emitting radionuclide (e.g., Fluorine-18) to track probe biodistribution and target engagement quantitatively.
Fluorescence ImagingX-ray Computed Tomography (CT)Merges high-resolution anatomical imaging with sensitive optical detection. nih.govIncorporating an iodine-containing moiety or a gold nanoparticle into an this compound probe for high-resolution structural and fluorescence imaging.

Advanced Spectroscopic Tools for In Situ this compound Analysis in Complex Research Models

To fully understand the behavior of this compound-based probes within the intricate and dynamic environment of living cells and tissues, advanced spectroscopic techniques are essential. These tools allow for real-time, in situ analysis, providing detailed information beyond what steady-state fluorescence measurements can offer. osti.gov

Time-resolved fluorescence spectroscopy, for example, measures the fluorescence lifetime of a probe, which is the average time it remains in the excited state. nih.gov This parameter is often sensitive to the local microenvironment, such as pH, viscosity, and the presence of quenchers, but is independent of probe concentration. nih.govresearchgate.net By monitoring changes in the fluorescence lifetime of this compound derivatives, researchers can gain insights into cellular processes and analyte concentrations. osti.govrsc.org

Another powerful technique is Surface-Enhanced Raman Spectroscopy (SERS). SERS utilizes the enhancement of Raman scattering from molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles. nanocomposix.comspringernature.com This technique provides a unique vibrational fingerprint of the analyte, offering high chemical specificity and the potential for single-molecule detection. springernature.comrsc.org By functionalizing SERS-active nanoparticles with this compound, it is possible to create probes for highly sensitive and specific detection of biological targets. rsc.org The combination of fluorescence and SERS in a single probe could offer dual-mode detection capabilities, enhancing the reliability of analytical measurements. researchgate.net

Table 2: Advanced Spectroscopic Techniques for this compound Analysis

TechniquePrincipleInformation GainedApplication for this compound
Time-Correlated Single Photon Counting (TCSPC)Measures the decay of fluorescence intensity over time after excitation with a short pulse of light to determine fluorescence lifetime. nih.govrsc.orgProbe microenvironment (e.g., viscosity, ion concentration), binding interactions, and Förster Resonance Energy Transfer (FRET). researchgate.netMonitoring intracellular environmental changes or enzyme activity through changes in the fluorescence lifetime of an this compound probe.
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering by molecules near plasmonic nanostructures, providing a unique vibrational signature. springernature.comHighly specific molecular identification and quantification, even at very low concentrations. rsc.orgDetecting specific biomarkers by targeting SERS nanoparticles functionalized with this compound derivatives.
Fluorescence Correlation Spectroscopy (FCS)Analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescent particles.Probe concentration, mobility, aggregation state, and binding kinetics in living cells.Studying the diffusion and interaction of this compound-labeled biomolecules in cellular compartments.

Rational Design of this compound Probes for Novel Biological Targets in Pre-clinical Research

Rational design involves the deliberate modification of a molecule's structure to achieve desired properties and functions. illinois.edursc.org This approach, grounded in a deep understanding of structure-property relationships, is pivotal for developing novel this compound-based probes for specific biological targets in preclinical research. nih.govnih.gov The allyl group provides a convenient point for chemical modification, allowing for the attachment of various recognition motifs that can selectively bind to targets such as enzymes, receptors, or specific nucleic acid sequences.

A key strategy in rational design is to modulate the photophysical properties of the fluorescein (B123965) core in response to a specific biological event. nih.gov For example, probes can be designed to be "off" (non-fluorescent) in their native state and to "turn on" (become fluorescent) only after reacting with their target. This can be achieved by modifying the spirolactam structure of fluorescein derivatives. researchgate.net The reaction with the target analyte triggers a structural change that opens the spirolactam ring, restoring the highly fluorescent xanthene structure. This approach has been successfully used to create probes for various analytes, including reactive oxygen species and metal ions. researchgate.net

An existing example is the use of allyl fluorescein ethers as probes for carbon monoxide (CO) in the presence of a palladium catalyst. nih.govresearchgate.net This demonstrates the principle of using the allyl group as a reactive site that, upon a specific chemical transformation, leads to a change in the fluorescence output of the molecule. nih.gov Future efforts will focus on designing probes for a wider range of challenging biological targets implicated in disease, such as specific enzymes involved in cancer progression or neurotransmitters in the brain. nih.govmdpi.com

Integration of this compound Research with Artificial Intelligence and Machine Learning for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of fluorescent probe design. mdpi.comrsc.org These computational tools can analyze vast datasets of chemical structures and their corresponding properties to identify complex patterns that are not apparent to human researchers. nih.gov By applying AI and ML to this compound research, the process of designing and optimizing new probes can be significantly accelerated. rsc.org

Machine learning models can be trained to predict the key photophysical properties of novel this compound derivatives—such as absorption and emission wavelengths, quantum yields, and brightness—before they are synthesized in the lab. chemrxiv.org This predictive capability allows researchers to perform high-throughput virtual screening of large chemical libraries, identifying the most promising candidates for a specific application and reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Furthermore, generative AI models can design entirely new molecular structures with optimized properties on demand. rsc.org By providing the model with a set of desired characteristics (e.g., target specificity, desired emission wavelength), it can generate novel this compound derivatives tailored for a particular biological imaging task. rsc.org The synergy between computational predictions and experimental validation creates a powerful iterative cycle for probe development, leading to the rapid discovery of next-generation imaging tools. mdpi.comnih.govua.esnih.gov This data-driven approach will be crucial for unlocking the full potential of the this compound scaffold in biomedical research. mdpi.comnih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing allylfluorescein?

Answer:
Synthesis should follow established fluorophore preparation guidelines. For novel derivatives, include:

  • Synthesis Details : Reaction conditions (solvent, temperature, catalysts) and purification methods (e.g., column chromatography) .
  • Characterization : Use 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, report HPLC retention times and UV-Vis spectra .
  • Supporting Data : Provide raw spectral data in supplementary materials, adhering to journal guidelines for reproducibility .

Basic: How can this compound be detected and quantified in vitro?

Answer:
Quantification typically employs:

  • Spectrofluorometry : Calibrate using standard curves (excitation/emission at 490/514 nm). Account for pH-dependent fluorescence shifts .
  • Chromatography : Reverse-phase HPLC with fluorescence detection (C18 column, acetonitrile/water gradient) for complex matrices .
  • Validation : Include limits of detection (LOD), recovery rates, and intra-day/inter-day precision metrics .

Advanced: How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Answer:
Design stability studies with:

  • Controlled Variables : Test pH (4–10), temperature (4–37°C), and light exposure. Monitor fluorescence decay over time .
  • Kinetic Analysis : Use Arrhenius plots to predict degradation rates. Validate with mass spectrometry to identify breakdown products .
  • Data Interpretation : Compare results to structurally similar fluorophores (e.g., fluorescein derivatives) to contextualize findings .

Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields of this compound?

Answer:
Address discrepancies through:

  • Standardization : Use a reference fluorophore (e.g., quinine sulfate) under identical instrumental settings .
  • Meta-Analysis : Evaluate solvent polarity, excitation wavelength, and instrument calibration methods across studies .
  • Reproducibility Tests : Replicate conflicting experiments and publish raw data for community verification .

Advanced: What are the methodological considerations for using this compound in live-cell imaging?

Answer:
Optimize protocols by:

  • Permeability : Assess esterification (e.g., acetoxymethyl esters) for cellular uptake. Validate with confocal microscopy .
  • Toxicity Screening : Conduct MTT assays at varying concentrations to ensure cell viability .
  • Control Experiments : Include non-fluorescent analogs to distinguish dye-specific signals from autofluorescence .

Advanced: How can this compound be leveraged in comparative studies with other fluorescein derivatives?

Answer:

  • Structural-Activity Analysis : Compare photostability, quantum yield, and Stokes shifts using standardized assays .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties with experimental data .
  • Cross-Validation : Use multiple detection platforms (e.g., flow cytometry vs. microscopy) to confirm trends .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

  • Storage : Lyophilized powder at -20°C in desiccated, light-proof containers. Prepare stock solutions in anhydrous DMSO .
  • Handling : Minimize freeze-thaw cycles. Confirm stability via absorbance scans before critical experiments .

Advanced: How do this compound’s interactions with metal ions or biomolecules affect its fluorescence properties?

Answer:

  • Titration Experiments : Measure fluorescence quenching/enhancement with incremental additions of analytes (e.g., Fe2+\text{Fe}^{2+}, proteins) .
  • Binding Constants : Calculate using Stern-Volmer plots or Hill equations. Validate with isothermal titration calorimetry (ITC) .
  • Structural Insights : Employ NMR or X-ray crystallography to identify interaction sites .

Advanced: What analytical challenges arise when quantifying this compound in complex biological matrices (e.g., serum)?

Answer:

  • Matrix Effects : Use solid-phase extraction (SPE) or protein precipitation to reduce interference .
  • Sensitivity : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for trace-level detection .
  • Method Validation : Include spike-and-recovery tests and cross-validate with independent techniques (e.g., ELISA) .

Advanced: How can researchers ensure reproducibility of this compound-based assays across laboratories?

Answer:

  • Standard Operating Procedures (SOPs) : Document instrument settings, reagent sources, and environmental conditions .
  • Inter-Lab Studies : Share aliquots of the same batch and analyze variance using ANOVA .
  • Open Data : Publish raw datasets and analysis code in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.